CAY10397
Vue d'ensemble
Description
CAY10397, également connu sous le nom d'acide 5-[[4-(éthoxycarbonyl)phényl]azo]-2-hydroxy-benzèneacétique, est un inhibiteur sélectif de la 15-hydroxyprostaglandine déshydrogénase (15-hydroxy PGDH). Cette enzyme joue un rôle crucial dans l'inactivation des prostaglandines, qui sont des composés lipidiques ayant des effets hormonaux divers chez les animaux. En inhibant la 15-hydroxy PGDH, le this compound prolonge la durée de vie et l'activité des prostaglandines produites endogènement, tant en culture cellulaire qu'in vivo .
Applications De Recherche Scientifique
CAY10397 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of 15-hydroxyprostaglandin dehydrogenase and its effects on prostaglandin metabolism.
Biology: Employed in cell culture studies to investigate the role of prostaglandins in various biological processes.
Medicine: Potential therapeutic applications in conditions where prolonged prostaglandin activity is beneficial, such as inflammation and cancer.
Industry: Utilized in the development of new drugs targeting prostaglandin pathways
Mécanisme D'action
Target of Action
The primary target of 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid, also known as CAY10397, is the enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxy PGDH) . This enzyme plays a crucial role in the inactivation of prostaglandins in vivo .
Mode of Action
this compound acts as a selective inhibitor of 15-hydroxy PGDH . It binds to the enzyme and inhibits its activity, thereby preventing the oxidation of the 15-hydroxyl group and the hydrogenation of the 13,14-double bond in prostaglandins . This inhibition results in the prolongation of the lifetime and activity of endogenously produced prostaglandins both in cell culture and in vivo .
Biochemical Pathways
The inhibition of 15-hydroxy PGDH by this compound affects the cyclooxygenase pathway . Normally, 15-hydroxy PGDH rapidly inactivates prostaglandins in vivo by oxidizing the 15-hydroxyl group and hydrogenating the 13,14-double bond, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity . By inhibiting this enzyme, this compound prevents the inactivation of prostaglandins, leading to an increase in their lifetime and activity .
Result of Action
The inhibition of 15-hydroxy PGDH by this compound leads to an increase in the lifetime and activity of prostaglandins . Prostaglandins are lipid compounds with diverse hormone-like effects, including the regulation of inflammation. Prolonging their activity could potentially enhance these effects.
Analyse Biochimique
Biochemical Properties
The compound 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid interacts with the enzyme 15-hydroxy PGDH . This enzyme oxidizes the 15-hydroxyl group and hydrogenates the 13,14-double bond on prostaglandins, producing 13,14-dihydro-15 keto metabolites with greatly reduced biological activity . By inhibiting this enzyme, CAY10397 prolongs the lifetime and activity of endogenously produced prostaglandins .
Cellular Effects
The effects of 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid on cells are primarily related to its impact on prostaglandin metabolism. By inhibiting 15-hydroxy PGDH, it prolongs the activity of prostaglandins, which are involved in a variety of cellular processes including inflammation, pain perception, and regulation of cell growth .
Molecular Mechanism
The molecular mechanism of action of 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid involves the inhibition of the enzyme 15-hydroxy PGDH . This enzyme is responsible for the inactivation of prostaglandins, so by inhibiting this enzyme, this compound effectively increases the lifetime and activity of these important signaling molecules .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du CAY10397 implique la réaction de couplage azo entre la 4-(éthoxycarbonyl)aniline et l'acide 2-hydroxybenzèneacétique. La réaction se produit généralement en milieu acide, où le sel de diazonium de la 4-(éthoxycarbonyl)aniline est formé puis couplé à l'acide 2-hydroxybenzèneacétique pour donner le produit final .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du this compound ne soient pas largement documentées, l'approche générale impliquerait des réactions de couplage azo à grande échelle dans des conditions contrôlées pour assurer un rendement élevé et une pureté élevée. Le produit est ensuite purifié par des techniques de recristallisation ou de chromatographie .
Types de réactions:
Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier au niveau du groupe hydroxyle, conduisant à la formation de quinones.
Réduction : Le groupe azo du this compound peut être réduit pour former le composé hydrazo correspondant.
Substitution : Le groupe éthoxycarbonyle peut être substitué en conditions basiques pour former divers dérivés.
Réactifs et conditions courants:
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des réducteurs tels que le dithionite de sodium ou l'hydrogène en présence d'un catalyseur peuvent être utilisés.
Substitution : Des bases comme l'hydroxyde de sodium ou le carbonate de potassium sont couramment utilisées.
Principaux produits formés:
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de l'hydrazo.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique:
Chimie : Utilisé comme outil pour étudier l'inhibition de la 15-hydroxyprostaglandine déshydrogénase et ses effets sur le métabolisme des prostaglandines.
Biologie : Employé dans des études de culture cellulaire pour étudier le rôle des prostaglandines dans divers processus biologiques.
Médecine : Applications thérapeutiques potentielles dans des affections où une activité prolongée des prostaglandines est bénéfique, telles que l'inflammation et le cancer.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les voies des prostaglandines
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement l'enzyme 15-hydroxyprostaglandine déshydrogénase. Cette enzyme est responsable de l'oxydation du groupe 15-hydroxyle et de l'hydrogénation de la double liaison 13,14 dans les prostaglandines, conduisant à leur inactivation. En inhibant cette enzyme, le this compound prolonge l'activité des prostaglandines, augmentant ainsi leurs effets biologiques .
Composés similaires:
Sulfasalazine : Un autre inhibiteur de la 15-hydroxyprostaglandine déshydrogénase, mais avec des caractéristiques structurales différentes.
CK47A : Un composé ayant des effets inhibiteurs similaires sur la 15-hydroxyprostaglandine déshydrogénase.
Unicité du this compound : Le this compound est unique en raison de sa forte sélectivité et de sa puissance en tant qu'inhibiteur de la 15-hydroxyprostaglandine déshydrogénase. Sa structure spécifique permet une inhibition efficace, ce qui en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Comparaison Avec Des Composés Similaires
Sulphasalazine: Another inhibitor of 15-hydroxyprostaglandin dehydrogenase, but with different structural features.
CK47A: A compound with similar inhibitory effects on 15-hydroxyprostaglandin dehydrogenase.
Uniqueness of CAY10397: this compound is unique due to its high selectivity and potency as an inhibitor of 15-hydroxyprostaglandin dehydrogenase. Its specific structure allows for effective inhibition, making it a valuable tool in research and potential therapeutic applications .
Activité Biologique
CAY10397, also known as CK47A, is a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), an enzyme that plays a crucial role in the metabolism of prostaglandins. This compound has garnered attention for its potential therapeutic applications, particularly in the modulation of inflammatory responses and cancer treatment. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and relevant research findings.
This compound inhibits 15-PGDH, which is responsible for converting hydroxylated arachidonic acid derivatives into their corresponding keto metabolites. By blocking this enzyme, this compound prolongs the activity of prostaglandins, particularly prostaglandin E2 (PGE2), which is known to have significant roles in inflammation and tumorigenesis .
Biological Effects
-
Inflammation Modulation :
- This compound has been shown to enhance the levels of PGE2 in vivo, which can lead to increased anti-inflammatory responses. In a study involving mice infected with Citrobacter rodentium, treatment with this compound resulted in decreased mortality associated with selenium deficiency by promoting the survival of group 3 innate lymphoid cells (ILC3s) and T helper 17 (Th17) cells in the colonic lamina propria .
- The compound's ability to inhibit 15-PGDH has been linked to improved epithelial barrier integrity, suggesting its potential use in treating gastrointestinal inflammation .
-
Cancer Research :
- This compound's inhibition of 15-PGDH may also contribute to its anticancer properties. Elevated levels of PGE2 are often associated with cancer progression; therefore, by inhibiting its degradation, this compound could potentially enhance antitumor immunity and inhibit tumor growth .
- Research indicates that compounds that inhibit 15-PGDH can lead to reduced cell proliferation in various cancer cell lines, highlighting the compound's potential as an adjunct therapy in cancer treatment .
Table 1: Summary of Key Research Findings on this compound
Pharmacological Profile
This compound exhibits a relatively low IC50 value of approximately 10 µM for inhibiting 15-PGDH activity . This potency indicates that it can effectively modulate prostaglandin levels at concentrations that are achievable in vivo.
Propriétés
IUPAC Name |
2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSDOZYJSGLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158958 | |
Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78028-01-0 | |
Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of CAY10397?
A1: this compound acts as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , ]. This enzyme plays a crucial role in the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound prevents the breakdown of prostaglandins, leading to their accumulation in cells and tissues.
Q2: How does this compound impact eicosanoid metabolism in macrophages?
A2: Research shows that this compound effectively reduces the formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) in macrophages []. This effect is attributed to the inhibition of 15-PGDH, which is responsible for converting 15(S)-HETE to 15-oxo-ETE. This finding highlights the role of 15-PGDH in macrophage eicosanoid metabolism.
Q3: Does this compound affect the expression of cyclooxygenase-2 (COX-2)?
A4: Interestingly, research indicates that while this compound inhibits 15-PGDH and impacts cell proliferation, it does not significantly affect COX-2 expression in human gastric cancer cells []. This suggests that the effects of this compound on cell growth are primarily mediated through 15-PGDH inhibition rather than through direct modulation of COX-2 activity.
Q4: What are the potential implications of using this compound in cancer research?
A5: While this compound has shown promise in elucidating the role of 15-PGDH in various biological processes, it's important to note that inhibiting 15-PGDH with this compound was linked to increased proliferation of human gastric cancer cells in vitro []. This finding underscores the complex interplay between prostaglandin metabolism and cancer development and highlights the need for further investigation into the potential risks and benefits of targeting 15-PGDH in cancer therapy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.